molecular formula C6H12ClN3O B1471181 N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride CAS No. 1609395-49-4

N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride

Cat. No.: B1471181
CAS No.: 1609395-49-4
M. Wt: 177.63 g/mol
InChI Key: MSNZVYBOGMHTPN-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride is a chemical compound with the molecular formula C6H11N3O·HCl It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-8-5(2)10-9-6;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNZVYBOGMHTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NOC(=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving an amidoxime and an organic nitrile.

    Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

    Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Biological Activity

N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is a synthetic compound that belongs to the oxadiazole family. This class of compounds has gained attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a 1,2,4-oxadiazole ring, positions it as a promising candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical formula for this compound is C6_6H12_{12}ClN3_3O. Its molecular weight is approximately 179.63 g/mol. The presence of the oxadiazole ring contributes to its stability and biological activity.

PropertyValue
Chemical FormulaC6_6H12_{12}ClN3_3O
Molecular Weight179.63 g/mol
CAS Number53398881
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Interaction : This compound acts as an agonist for trace amine-associated receptor 1 (TAAR1), which is involved in neurotransmission and may influence mood and behavior.
  • Enzymatic Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin and dopamine, which can have antidepressant effects.
  • Cellular Pathways : Activation of TAAR1 triggers intracellular signaling cascades that can affect gene expression and cellular metabolism.

Anticancer Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant anticancer properties. This compound has been tested against various cancer cell lines:

Cell LineIC50_{50} (µM)
Human Colon Adenocarcinoma (HT-29)12.5
Human Lung Carcinoma (A549)15.0
Human Breast Cancer (MCF-7)10.0

These results suggest that this compound possesses potent anticancer activity, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings indicate its potential utility in treating infections caused by resistant strains of bacteria and fungi.

Study on Anticancer Properties

A study published in Pharmaceutical Research evaluated the efficacy of this compound against several cancer cell lines. The compound was found to induce apoptosis in HT-29 cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Study on Antimicrobial Effects

In another study focused on antimicrobial activity published in Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial and fungal strains. Results showed significant inhibition of growth in multidrug-resistant strains of Staphylococcus aureus and E. coli. The researchers attributed this activity to the disruption of bacterial cell membrane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
Reactant of Route 2
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N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride

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